molecular formula C26H18FNO B1155310 (1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone

(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B1155310
M. Wt: 379.4
InChI Key: VREQTLWJHFQLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Synthetic routes for FUB-JWH 018 are not widely documented, but it is typically synthesized through chemical reactions.
    • Industrial production methods may involve modifications of existing synthetic cannabinoid synthesis protocols.
    • Reaction conditions and specific reagents used in its preparation would require further research.
  • Chemical Reactions Analysis

    • FUB-JWH 018 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions would vary based on the reaction pathway.
  • Scientific Research Applications

    • FUB-JWH 018 has primarily been studied for its psychoactive effects and potential therapeutic applications.
    • Research areas include forensic chemistry, toxicology, and pharmacology.
    • Its use in industry may involve quality control or as a reference standard for analytical purposes.
  • Mechanism of Action

    • The exact mechanism by which FUB-JWH 018 exerts its effects is not fully understood.
    • It likely acts as a CB1 receptor agonist, affecting neurotransmitter release and signaling pathways.
    • Further research is needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

    • FUB-JWH 018 stands out due to its unique structural features, combining elements from JWH-018 and AB-FUBICA.
    • Similar compounds include other synthetic cannabinoids like JWH-018, AM-2201, and UR-144.

    Properties

    Molecular Formula

    C26H18FNO

    Molecular Weight

    379.4

    IUPAC Name

    [1-[(4-fluorophenyl)methyl]indol-3-yl]-naphthalen-1-ylmethanone

    InChI

    InChI=1S/C26H18FNO/c27-20-14-12-18(13-15-20)16-28-17-24(22-9-3-4-11-25(22)28)26(29)23-10-5-7-19-6-1-2-8-21(19)23/h1-15,17H,16H2

    InChI Key

    VREQTLWJHFQLEX-UHFFFAOYSA-N

    SMILES

    C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F

    Appearance

    Assay:≥98%A crystalline solid

    Synonyms

    (1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone; 

    Origin of Product

    United States

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